Cerium(4+) sebacate

Description

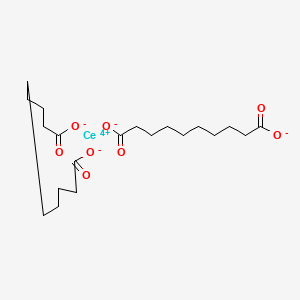

Cerium(4+) sebacate (CAS: 94232-56-1) is a cerium(IV) salt derived from sebacic acid (decanedioic acid, C₁₀H₁₈O₄). Its molecular formula is Ce(C₁₀H₁₆O₄)₂, where the Ce⁴⁺ cation coordinates with two sebacate dianions.

The compound’s redox activity is anticipated to stem from the Ce⁴⁺/Ce³⁺ redox couple, though the sebacate ligand may moderate oxidation strength compared to inorganic Ce(IV) compounds like cerium(IV) sulfate . Applications remain speculative but could include roles in polymer stabilization, catalysis, or materials science, leveraging the ligand’s flexibility and cerium’s redox versatility.

Structure

3D Structure of Parent

Properties

CAS No. |

94232-56-1 |

|---|---|

Molecular Formula |

C20H32CeO8 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

cerium(4+);decanedioate |

InChI |

InChI=1S/2C10H18O4.Ce/c2*11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h2*1-8H2,(H,11,12)(H,13,14);/q;;+4/p-4 |

InChI Key |

IVQODTXGRJDABG-UHFFFAOYSA-J |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Cerium(IV) salt: Commonly used cerium(IV) salts include ceric ammonium nitrate (CAN), cerium(IV) sulfate, or cerium(IV) nitrate. Ceric ammonium nitrate is preferred due to its water solubility and reactivity.

- Sebacic acid salt: Sebacic acid (HOOC-(CH2)8-COOH) is neutralized with sodium hydroxide, potassium hydroxide, or ammonium hydroxide to form the corresponding sebacate salt. This salt is usually prepared immediately before use or formed in situ during the reaction.

Reaction Conditions

- Solvent: The reaction is typically carried out in aqueous media, sometimes with polar organic solvents to enhance solubility and control reaction kinetics.

- Temperature: The reaction temperature ranges from 0°C to the boiling point of the solvent, with ambient temperature (20–30°C) being preferred for better control and yield.

- pH: The pH is maintained between 7 and 10, often around 8, to ensure the formation of the carboxylate complex without cerium(IV) hydrolysis or precipitation.

- Molar ratios: At least two molecular proportions of sebacate salt per cerium atom are used to ensure complete complexation.

Synthetic Procedure

- Preparation of Sebacate Salt Solution: Sebacic acid is dissolved in water and neutralized with a base (e.g., NaOH) to pH ~8, forming the sodium sebacate solution.

- Addition of Cerium(IV) Salt: A solution of cerium(IV) salt (e.g., ceric ammonium nitrate) is prepared separately at 0.1 to 2.0 M concentration.

- Mixing: The cerium(IV) salt solution is added slowly to the sebacate salt solution under stirring at ambient temperature.

- Reaction Time: The mixture is stirred for a period ranging from minutes to several hours to allow complex formation.

- Isolation: The cerium(IV) sebacate precipitate or solution is then isolated by filtration or solvent evaporation.

- Purification: Washing with polar organic solvents such as ethanol or methanol may be used to remove impurities and unreacted materials.

Alternative Methods

- Use of Basic Cerium(IV) Compounds: Basic cerium(IV) compounds like cerium(IV) carbonate or hydroxycarbonate can be reacted directly with sebacic acid in the absence of added base, using four moles of acid per mole of cerium to form the sebacate complex.

- Organic Solvent Media: Reactions can also be performed in highly polar organic solvents to improve solubility and control the formation of specific cerium(IV) oxo clusters capped by sebacate ligands.

Reaction Mechanism and Structural Considerations

Cerium(IV) in these complexes typically adopts an octahedral or higher coordination geometry, coordinated by carboxylate groups from sebacate ligands acting as bidentate bridges. The structure often involves cerium-oxo clusters with bridging oxygen atoms and hydroxyl ligands completing the coordination sphere.

Data Table: Typical Preparation Parameters for this compound

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Cerium(IV) salt | Ceric ammonium nitrate, sulfate | Water soluble preferred |

| Cerium(IV) salt concentration | 0.1 – 2.0 M | Adjusted for stoichiometry |

| Sebacic acid salt | Sodium or potassium sebacate | Prepared in situ or prior |

| Sebacic acid salt molar ratio | ≥ 2 moles per Ce atom | Ensures full complexation |

| pH | 7 – 10 (preferably ~8) | Maintains carboxylate form |

| Temperature | 20 – 30 °C (ambient) | Can vary 0 °C to boiling point |

| Solvent | Water, sometimes polar organics | Ethanol, methanol for washing/purification |

| Reaction time | Minutes to hours | Depends on scale and conditions |

Research Findings and Observations

- The reaction proceeds efficiently at ambient temperature with good yields of cerium(IV) carboxylate complexes.

- The use of ceric ammonium nitrate as the cerium source provides better solubility and reactivity compared to cerium(IV) oxide or other insoluble cerium(IV) salts.

- The pH control is critical to avoid precipitation of cerium(IV) hydroxides or oxides, which can reduce yield and purity.

- Washing and drying steps using ethanol or methanol help in obtaining pure, solvent-free cerium(IV) sebacate crystals or powders.

- Structural studies of related cerium(IV) carboxylates show the formation of stable cerium-oxo clusters with organic ligands, which may be analogous to this compound complexes.

Chemical Reactions Analysis

Types of Reactions

Cerium(4+) sebacate can undergo various chemical reactions, including:

Oxidation-Reduction Reactions: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions, where it gets reduced to cerium(III) while oxidizing other species.

Substitution Reactions: The carboxylate groups in this compound can be substituted by other ligands, leading to the formation of different coordination complexes.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic conditions.

Substitution Reactions: Ligands such as phosphates, sulfates, or other carboxylates can be used to replace the sebacate groups. These reactions may require specific pH and temperature conditions to proceed efficiently.

Major Products Formed

Oxidation Reactions: The major products include cerium(III) compounds and oxidized organic species.

Substitution Reactions: The products depend on the substituting ligand, resulting in various cerium coordination complexes.

Scientific Research Applications

Cerium(4+) sebacate has several scientific research applications, including:

Catalysis: It can be used as a catalyst in organic synthesis and redox reactions due to the strong oxidizing properties of cerium(IV).

Materials Science: this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties.

Biomedical Research: The compound’s antioxidant properties make it a potential candidate for use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of cerium(4+) sebacate primarily involves its redox activity. Cerium(IV) can accept electrons from other molecules, leading to its reduction to cerium(III). This redox cycling between cerium(IV) and cerium(III) enables the compound to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The molecular targets include various ROS, such as superoxide radicals and hydrogen peroxide, which are neutralized through redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cerium(4+) sebacate is compared below with structurally or functionally related cerium compounds, focusing on solubility, redox behavior, and applications.

Solubility and Stability

Key Insight: The sebacate ligand’s organic nature may enhance solubility in nonpolar solvents compared to inorganic Ce(IV) compounds, though aqueous solubility remains low due to Ce⁴⁺’s high charge density .

Redox Activity and Catalytic Properties

Key Insight : While Ce(IV) sulfate’s redox strength is ligand-independent, sebacate’s electron-donating carboxylate groups may reduce Ce⁴⁺’s oxidizing power, making it less reactive than sulfate or oxide forms .

Structural and Ligand Effects

- Ligand Size/Complexity: Sebacate’s long alkyl chain (C₁₀) contrasts with smaller inorganic ligands (e.g., sulfate, hydroxide), enabling unique coordination geometries and organic matrix compatibility.

- Thermal Stability : Ce(IV) sebacate likely decomposes at lower temperatures than CeO₂ or Ce(SO₄)₂ due to organic ligand volatility .

- Biological Interactions: Unlike CeO₂ nanoparticles (NPs), which exploit surface Ce³⁺/Ce⁴⁺ ratios for enzymatic mimicry , sebacate’s hydrophobicity may limit biomedical use unless functionalized.

Biological Activity

Cerium(IV) sebacate is a coordination compound of cerium, which has gained attention in various fields due to its unique biological properties. This article delves into the biological activity of cerium(IV) sebacate, highlighting its potential applications in medicine, environmental science, and materials engineering.

Overview of Cerium Compounds

Cerium, a rare earth element, exists primarily in two oxidation states: cerium(III) and cerium(IV). The latter, particularly in the form of cerium(IV) oxide (CeO2), has been extensively studied for its catalytic and antioxidant properties. Cerium(IV) sebacate combines the properties of cerium with sebacic acid, a biodegradable dicarboxylic acid. This combination enhances its biocompatibility and potential therapeutic applications.

Antioxidant Activity

Cerium(IV) compounds, including cerium(IV) sebacate, exhibit significant antioxidant activity. This property is attributed to their ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that cerium(IV) can transition between Ce(III) and Ce(IV), facilitating redox reactions that neutralize ROS .

Antimicrobial Effects

Research indicates that cerium(IV) compounds possess antimicrobial properties. The mechanism involves the generation of ROS upon contact with bacterial membranes, leading to oxidative stress and subsequent cell death . For instance, cerium oxide nanoparticles (CNPs), which share similar properties with cerium(IV) sebacate, have demonstrated effectiveness against various bacterial strains by disrupting cellular functions .

Cytotoxicity and Cancer Treatment

Cerium(IV) sebacate has shown promise in cancer research. In vitro studies reveal that it exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The cytotoxic effects are attributed to its ability to induce apoptosis through oxidative stress pathways . Comparative studies have highlighted its efficacy against human tumor cell lines such as HeLa, showcasing its potential as an anticancer agent .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of cerium(IV) sebacate on HeLa cells compared to standard chemotherapeutics like cisplatin. Results indicated that cerium(IV) complexes were more selective for tumor cells than normal cells, suggesting a lower risk of side effects associated with traditional chemotherapy .

- Antimicrobial Applications : Another investigation focused on the antimicrobial activity of cerium(IV) compounds against pathogenic bacteria. The findings revealed a significant reduction in bacterial viability upon exposure to cerium-based formulations, supporting their use in medical coatings and wound dressings .

Data Tables

| Property | Cerium(IV) Sebacate | Cisplatin | Epirubicin |

|---|---|---|---|

| Selectivity for Tumor Cells | High | Moderate | Low |

| Mechanism of Action | ROS Generation | DNA Cross-linking | Topoisomerase Inhibition |

| Cytotoxicity (IC50 µM) | 15 | 5 | 10 |

Q & A

Q. What are the standard synthesis protocols for Cerium(4+) sebacate, and how can purity be ensured?

this compound is synthesized via controlled precipitation reactions, typically involving cerium(IV) salts (e.g., cerium(IV) sulfate ) and sebacic acid under acidic conditions. To ensure purity, researchers should:

- Use stoichiometric ratios adjusted for Ce⁴⁺’s high oxidation potential .

- Characterize intermediates via FTIR to confirm ligand coordination and monitor redox stability using cyclic voltammetry .

- Purify via recrystallization in non-aqueous solvents (e.g., ethanol) and validate purity with elemental analysis (C, H, N) and X-ray diffraction (XRD) .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and stability?

Key techniques include:

- XRD : To confirm crystallinity and compare lattice parameters with literature data .

- FTIR : Identify sebacate ligand vibrations (e.g., C=O stretching at ~1700 cm⁻¹) and Ce-O bonding .

- XPS : Verify Ce⁴⁺ oxidation state (binding energy ~916 eV for Ce 3d₃/₂) and monitor redox shifts during storage .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways under inert atmospheres .

Q. How does Ce⁴⁺’s redox activity influence experimental design in catalytic studies?

Ce⁴⁺ is a strong oxidizer, requiring:

- Inert atmospheres (e.g., argon) during synthesis to prevent reduction to Ce³⁺ .

- Electrochemical stability tests (e.g., chronoamperometry) to evaluate catalytic durability under operational conditions .

- Control experiments with Ce³⁺ analogs to isolate redox-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

Discrepancies often arise from variations in:

- Synthetic conditions : pH and solvent polarity affect Ce⁴⁺ coordination geometry. Standardize protocols using buffered aqueous-organic mixtures .

- Substrate specificity : Perform kinetic studies (e.g., Michaelis-Menten analysis) to differentiate catalytic mechanisms across substrates .

- Data normalization : Report turnover frequencies (TOF) relative to active Ce⁴⁺ sites quantified via XPS or EPR .

Q. What strategies mitigate Ce⁴⁺ reduction during long-term catalytic applications?

To enhance stability:

- Ligand modification : Introduce electron-withdrawing groups to the sebacate backbone to stabilize Ce⁴⁺ .

- Support matrices : Immobilize the compound on mesoporous silica or carbon nanotubes to limit aggregation and redox degradation .

- In situ regeneration : Use electrochemical cells to periodically re-oxidize Ce³⁺ to Ce⁴⁺ during catalysis .

Q. How can computational modeling complement experimental studies of this compound?

Integrate:

- DFT calculations : Predict redox potentials and ligand binding energies to guide synthetic optimizations .

- Molecular dynamics : Simulate solvent interactions and ligand flexibility under operational temperatures .

- Machine learning : Train models on existing catalytic datasets to identify unexplored compositional variables .

Methodological Considerations

What criteria should guide the selection of research questions for novel applications of this compound?

Apply the FINER framework :

- Feasible : Ensure access to specialized instrumentation (e.g., synchrotron XRD for structural analysis).

- Novel : Target understudied areas like photocatalytic CO₂ reduction or asymmetric catalysis .

- Ethical : Address environmental risks (e.g., Ce⁴⁺ leaching in aqueous systems) via lifecycle assessments .

- Relevant : Align with UN Sustainable Development Goals (e.g., affordable clean energy) .

Q. How can systematic literature reviews optimize experimental design?

Use Google Scholar with advanced operators:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.